molecular formula C14H18N2O4S2 B2425146 N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide CAS No. 337924-50-2

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide

Cat. No. B2425146
CAS RN: 337924-50-2
M. Wt: 342.43
InChI Key: JWHMOWILSGGOTD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide, commonly known as DMTS, is a sulfamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a white crystalline solid that is soluble in organic solvents, and its chemical formula is C16H19NO3S.

Scientific Research Applications

Chemical Stability and Manipulation

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide, as part of the broader category of sulfamides, is noted for its chemical stability and potential in multi-step synthetic processes. A particular study detailed how the sulfamate NH protons can be replaced with 2,4-dimethoxybenzyl, enhancing stability against various agents and allowing for comprehensive synthetic manipulation. This stability is crucial for applications requiring multiple reaction stages, where the integrity of the compound must be maintained (Reuillon et al., 2012).

Enzyme Inhibition and Therapeutic Potential

The sulfamide group, a component of N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide, plays a significant role in enzyme inhibition. It has been utilized in designing inhibitors for various enzymes, including carbonic anhydrases, aspartic proteases, serine proteases, and metalloproteases. These inhibitors have applications in therapeutic agents due to their affinity for target enzymes. The sulfamide moiety's unique binding properties and ability to enhance certain physicochemical characteristics of drug-like compounds, like water solubility and bioavailability, underline its importance in medicinal chemistry (Winum et al., 2006).

Photodynamic Therapy and Nonlinear Optical Materials

Another intriguing application involves the use of sulfonamide derivatives in photodynamic therapy, a treatment modality for cancer. A specific study synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit remarkable properties like high singlet oxygen quantum yield and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020). Additionally, sulfonamide-based Schiff bases have shown potential in nonlinear optical materials, relevant for applications in photonics and optoelectronics, indicating the versatility of sulfonamide derivatives in scientific research (Shahid et al., 2018).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S2/c1-19-13-6-5-11(8-14(13)20-2)9-15-22(17,18)16-10-12-4-3-7-21-12/h3-8,15-16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHMOWILSGGOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide

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